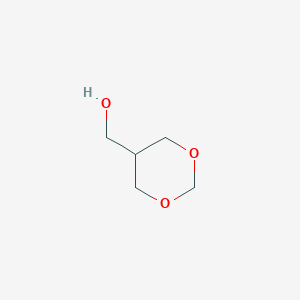

1,3-Dioxan-5-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-1-5-2-7-4-8-3-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILNBNGLDIFMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300863 | |

| Record name | 1,3-dioxan-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4728-07-8 | |

| Record name | NSC139453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dioxan-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance and Research Context of Cyclic Acetals

Cyclic acetals are a class of heterocyclic compounds that are of considerable interest in organic synthesis. numberanalytics.com They are formed from the reaction of a carbonyl compound (an aldehyde or a ketone) with a diol. chemtube3d.com This reaction is reversible and typically requires an acid catalyst. libretexts.org

One of the most critical roles of cyclic acetals in research is their function as protecting groups for carbonyls and diols. numberanalytics.comlibretexts.org The acetal (B89532) functionality is stable in neutral to strongly basic conditions, which allows chemists to perform reactions on other parts of a molecule without affecting the carbonyl group. libretexts.org The original carbonyl can then be easily regenerated by treatment with aqueous acid. libretexts.orglibretexts.org Cyclic acetals are often favored over their acyclic counterparts due to their increased stability towards hydrolysis and the favorable kinetics of their formation. chemtube3d.comlibretexts.org

The stability of cyclic acetals is influenced by several factors, including the nature of the carbonyl compound and the diol used in their formation, as well as the reaction conditions. numberanalytics.com Beyond their use as protecting groups, cyclic acetals are integral structural motifs in many biologically active compounds and natural products, further cementing their importance in synthetic and medicinal chemistry. nih.govthieme-connect.de Research in this area continues to explore new methods for their synthesis and their application in the construction of complex molecular architectures. organic-chemistry.orgnih.gov

An Overview of 1,3 Dioxanes in Organic Chemistry

Condensation Reactions for Dioxane Ring Formation

The most direct method for constructing the 1,3-dioxane ring is the condensation of a 1,3-diol with an aldehyde or ketone. This acetalization or ketalization reaction is typically catalyzed by acid. organic-chemistry.org

The reaction of a polyol, such as trimethylolpropane (B17298), with an aldehyde like formaldehyde (B43269) under acidic conditions is a fundamental method for forming 5-substituted 1,3-dioxane rings. This reaction proceeds via the formation of a hemiacetal followed by acid-catalyzed dehydration and cyclization. google.com A common catalyst for this process is p-toluenesulfonic acid (p-TsOH) in a solvent like benzene (B151609) or toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product. organic-chemistry.org The reaction between trimethylolpropane and formaldehyde yields 5-ethyl-5-hydroxymethyl-1,3-dioxane, a close derivative of the target compound.

Table 1: Representative Acid-Catalyzed Acetalization Reactions

| Polyol Precursor | Aldehyde/Ketone | Catalyst | Product | Reference |

|---|---|---|---|---|

| Trimethylolpropane | Formaldehyde | p-TsOH | 5-Ethyl-5-hydroxymethyl-1,3-dioxane | google.com |

| 2,2-Bis(hydroxymethyl)butanol | Acetophenone (B1666503) | p-TsOH | (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol | asianpubs.org |

Derivatives such as 1,3-dioxan-5-one (B8718524) are important synthetic intermediates. An efficient one-pot method has been developed for the in situ generation of 1,3-dioxan-5-one derivatives, which are then directly used in subsequent reactions like the Claisen-Schmidt condensation. scispace.comresearchgate.net This approach starts with the reaction of dihydroxyacetone dimer with trialkoxyalkanes in the presence of acetic acid as a catalyst. scispace.com The formed 1,3-dioxan-5-one derivative is not isolated but is immediately reacted with an aromatic aldehyde and pyrrolidine (B122466) to produce bischalcones in high yields. scispace.com This method avoids the often cumbersome stepwise procedures that require excessive reagents. scispace.comresearchgate.net

The general procedure involves heating a mixture of dihydroxyacetone dimer and acetic acid, followed by the addition of a trialkyl orthoacetate. After the complete conversion to the 1,3-dioxan-5-one intermediate, an aldehyde and pyrrolidine are added to the same pot to complete the synthesis of the final product. scispace.com

Table 2: In Situ Synthesis of Bischalcones via 1,3-Dioxan-5-one Intermediates

| Aldehyde | 1,3-Dioxan-5-one Intermediate | Product Yield | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 2-Ethoxy-2-methyl-1,3-dioxan-5-one | 95% | scispace.com |

| 4-Bromobenzaldehyde | 2-Ethoxy-2-methyl-1,3-dioxan-5-one | 92% | scispace.com |

| Benzaldehyde | 2-Ethoxy-2-methyl-1,3-dioxan-5-one | 80% | scispace.com |

Functional Group Interconversion from Precursors

An alternative strategy involves starting with precursors that already contain key functional groups, which are then chemically transformed to yield the desired 1,3-dioxan-5-ylmethanol or its derivatives.

Tris(hydroxymethyl)nitromethane (B93346) is a versatile starting material for producing 5-nitro-1,3-dioxane (B6597036) derivatives, which can be further converted to other functional groups. cdnsciencepub.com A general and scalable three-step synthesis for 2-substituted-1,3-dioxan-5-ones begins with this nitro-triol. usask.ca The first step involves the acid-catalyzed condensation of tris(hydroxymethyl)nitromethane with an aldehyde or ketone to form the corresponding 5-hydroxymethyl-5-nitro-1,3-dioxane. cdnsciencepub.commdpi.com For example, reacting it with acetone (B3395972) in the presence of phosphorus pentoxide yields 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane. mdpi.com This nitro compound can then be converted to the corresponding ketone (a 1,3-dioxan-5-one) through various methods, such as the Nef reaction or other oxidative procedures. cdnsciencepub.com These ketones are valuable precursors for constructing polyoxygenated natural products. usask.ca

Table 3: Synthesis of Dioxane Derivatives from Tris(hydroxymethyl)nitromethane

| Carbonyl Compound | Catalyst | Intermediate Product | Reference |

|---|---|---|---|

| Acetone | P₂O₅ | 2,2-Dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane | mdpi.com |

Substituted 1,3-propanediols are excellent precursors for creating a variety of 5-substituted-1,3-dioxane derivatives. The specific substituents on the propanediol (B1597323) backbone are incorporated into the final product. For instance, the reaction of 2,2-bis(hydroxymethyl)butanol with acetophenone results in the formation of (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. asianpubs.org In this synthesis, the 1,3-diol moiety of the starting material reacts with the ketone to form the heterocyclic ring, while the ethyl group at the C2 position of the butanol derivative becomes the substituent at the C5 position of the dioxane ring. asianpubs.org Similarly, 2-Hydroxymethyl-1,3-propanediol can be reacted with 2,2-dimethoxypropane (B42991) to yield (2,2-Dimethyl-1,3-dioxan-5-yl)methanol. prepchem.com

Pentaerythritol (B129877), a tetra-functional alcohol, serves as a precursor for various bicyclic acetals and other complex dioxane derivatives. The synthesis of pentaerythritol itself involves the reaction of formaldehyde and acetaldehyde. google.com Due to its four hydroxyl groups, selective protection is key to its derivatization. Reaction with an aldehyde or ketone can lead to the formation of spiro-compounds containing two 1,3-dioxane rings. For example, the reaction can yield dipentaerythritol (B87275) and its formals. google.com By carefully controlling the stoichiometry and reaction conditions, it is possible to synthesize mono-dioxane derivatives, leaving two hydroxyl groups free for further chemical modification. These derivatives are useful in polymer chemistry and as building blocks in organic synthesis.

Chemical Transformations and Reactivity Profiles of 1,3 Dioxan 5 Ylmethanol

Hydroxyl Group Reactivity

The primary hydroxyl (-CH₂OH) group attached to the C5 position of the dioxane ring is the most reactive site for many chemical transformations. Its reactivity is typical of a primary alcohol, allowing for oxidation, nucleophilic substitution (after conversion to a suitable leaving group), and derivatization reactions such as esterification and carbamate (B1207046) formation.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality of 1,3-Dioxan-5-ylmethanol can be oxidized to yield the corresponding aldehyde, 1,3-dioxane-5-carbaldehyde. To prevent further oxidation to a carboxylic acid, mild and selective oxidizing agents are required. youtube.com Common reagents for this transformation include Pyridinium chlorochromate (PCC), Swern oxidation reagents, and Dess-Martin periodinane (DMP). youtube.comlookchem.comgoogle.com

The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures followed by a hindered base like triethylamine, is known for its mild conditions and wide functional group tolerance. lookchem.com Similarly, the Dess-Martin oxidation employs a hypervalent iodine reagent (DMP) in a chlorinated solvent at room temperature, offering high yields and simplified workups. google.com These methods are advantageous as they are performed under non-aqueous, neutral, or slightly basic conditions, which preserves the acid-labile 1,3-dioxane (B1201747) ring. lookchem.comgoogle.com In a related context, the oxidation of the secondary alcohol 2-phenyl-1,3-dioxan-5-ol (B158224) to the corresponding ketone, 2-phenyl-1,3-dioxan-5-one, has been documented, illustrating the conversion of a hydroxyl group at the C5 position to a carbonyl. google.com

Table 1: Representative Oxidation Reactions of Alcohols to Carbonyls

| Reagent/System | Typical Conditions | Product from Primary Alcohol | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Aldehyde | youtube.com |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Aldehyde | lookchem.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Aldehyde | google.com |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, NaHCO₃, 0 °C | Aldehyde | organic-chemistry.org |

Reduction Reactions

Direct reduction of a hydroxyl group is not a feasible transformation. Instead, the reactivity described under this section involves a two-step process where the hydroxyl group is first converted into a good leaving group, such as a tosylate or a halide. This derivative can then be reduced to a methyl group. For instance, the tosylate ester of this compound can be prepared and subsequently reduced with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com This sequence effectively replaces the hydroxymethyl group with a methyl group, yielding 5-methyl-1,3-dioxane.

This two-step approach is a standard strategy in organic synthesis for the deoxygenation of alcohols. The initial conversion to a tosylate or mesylate is crucial as the hydroxide (B78521) ion (HO⁻) is a poor leaving group, while tosylate (TsO⁻) is an excellent one. The subsequent SN2 reaction with a hydride ion (H⁻) from LiAlH₄ displaces the tosylate group. youtube.com

Table 2: Two-Step Reduction of Alcohols to Alkanes

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Activation of Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | 1,3-Dioxan-5-yl)methyl 4-methylbenzenesulfonate |

| 2 | Reductive Cleavage | Lithium aluminum hydride (LiAlH₄), THF | 5-Methyl-1,3-dioxane |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group and must be activated before it can undergo nucleophilic substitution. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

Research on the closely related cis-2-phenyl-1,3-dioxan-5-ol demonstrates this principle effectively. The alcohol is first converted to its toluene-p-sulphonate derivative. Subsequent reaction of this tosylate with a nucleophile, such as lithium bromide in boiling acetonitrile, results in the displacement of the tosylate group to yield trans-5-bromo-2-phenyl-1,3-dioxan. This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the C5 carbon.

Alternatively, the hydroxyl group can be converted directly to a halide. For example, reacting cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) and carbon tetrabromide can yield halogenated products. However, this reaction can also induce rearrangement, producing a mixture of trans-5-bromo-2-phenyl-1,3-dioxan and the isomeric cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolans. This rearrangement highlights the potential for the neighboring dioxane oxygen to participate in the reaction, leading to ring contraction.

Table 3: Nucleophilic Substitution Pathways for 2-Phenyl-1,3-dioxan-5-ol Derivatives

| Starting Material | Reagents | Product(s) | Observations | Reference |

|---|---|---|---|---|

| cis-2-Phenyl-1,3-dioxan-5-yl toluene-p-sulphonate | LiBr, MeCN | trans-5-Bromo-2-phenyl-1,3-dioxan | SN2 substitution with inversion of configuration. | |

| cis-2-Phenyl-1,3-dioxan-5-ol | PPh₃, CBr₄ | trans-5-Bromo-2-phenyl-1,3-dioxan and 4-Bromomethyl-2-phenyl-1,3-dioxolans (cis and trans) | Substitution with significant rearrangement. |

Esterification and Other Derivatization Pathways

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or tosic acid. researchgate.net This is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction to completion. researchgate.net

A more efficient method for esterification involves the use of acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. These reactions are generally faster and not reversible, often proceeding to high yields at room temperature or with gentle heating.

Table 4: General Esterification Methods for this compound

| Method | Reagents | Typical Conditions | Byproduct |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Heat, often in excess alcohol | Water |

| Acylation with Acyl Chloride | Acyl Chloride (R-COCl), Pyridine or Et₃N | CH₂Cl₂ or THF, 0 °C to room temperature | Pyridinium or Triethylammonium Hydrochloride |

| Acylation with Acid Anhydride | Acid Anhydride ((RCO)₂O), Pyridine or DMAP (cat.) | Room temperature | Carboxylic Acid |

Formation of Carbamates with Isocyanates

The hydroxyl group of this compound can react with isocyanates (R-N=C=O) to form carbamates, also known as urethanes. nih.gov This reaction is an addition of the alcohol to the highly electrophilic carbon of the isocyanate group. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon, followed by proton transfer to the nitrogen.

The formation of carbamates is often catalyzed to increase the reaction rate. scispace.com Common catalysts include tertiary amines and organometallic compounds, such as tin derivatives. The process is generally high-yielding and forms the basis for the synthesis of polyurethanes when diols and diisocyanates are used. The reaction is typically carried out in an inert aprotic solvent.

Table 5: Synthesis of Carbamates from Alcohols and Isocyanates

| Reactant 1 | Reactant 2 | Catalyst (optional) | Product | Reference |

|---|---|---|---|---|

| This compound | Phenyl Isocyanate (Ph-NCO) | Tin(II) octoate or Triethylamine | (1,3-Dioxan-5-yl)methyl phenylcarbamate | nih.govscispace.com |

| Alcohol (R'-OH) | Isocyanate (R-NCO) | Tertiary Amine or Organometallic Salt | R'-O-C(=O)NH-R | nih.govscispace.com |

Dioxane Ring System Reactivity

The 1,3-dioxane ring is a cyclic acetal (B89532). Acetal groups are primarily known as protecting groups for carbonyls and 1,3-diols because of their stability towards basic, nucleophilic, and many oxidative and reductive conditions. thieme-connect.de However, the ring is susceptible to cleavage under specific, typically acidic or strongly reductive, conditions.

Acid-Catalyzed Hydrolysis: The most characteristic reaction of the 1,3-dioxane ring is its hydrolysis under acidic conditions to regenerate the parent 1,3-diol and the carbonyl compound from which it was formed. libretexts.orglibretexts.org For this compound, which is derived from glycerol (B35011) and formaldehyde (B43269), acid-catalyzed hydrolysis in the presence of water will yield glycerol and formaldehyde. This lability in acid is a key consideration in any synthetic step involving this compound, requiring that acidic reagents be avoided if the dioxane ring is to be kept intact. The mechanism involves protonation of one of the ring oxygens, followed by ring opening to form a stabilized oxocarbenium ion, which is then attacked by water. libretexts.orgmasterorganicchemistry.com

Reductive Cleavage: While stable to many reducing agents like sodium borohydride, the 1,3-dioxane ring can be opened reductively using more powerful reagent systems, such as lithium aluminum hydride combined with a Lewis acid (e.g., LiAlH₄/AlCl₃). lookchem.comresearchgate.net This reaction cleaves one of the C-O bonds to generate a hydroxy ether. Studies comparing the reductive cleavage of 1,3-dioxanes and their five-membered ring counterparts, 1,3-dioxolanes, have shown that 1,3-dioxanes react more slowly. lookchem.com The regioselectivity of the ring opening (i.e., which C-O bond breaks) is influenced by steric and electronic factors, including the substitution pattern on the ring and the specific reagents used. For example, diisobutylaluminum hydride (DIBAL-H) is also a common reagent for the regioselective reductive opening of benzylidene acetals, often attacking at the less sterically hindered oxygen. researchgate.netchemistrysteps.com

Table 6: Reactivity of the 1,3-Dioxane Ring

| Reaction Type | Reagents | Products from this compound | Key Features | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Glycerol, Formaldehyde | Reversible; regenerates parent diol and carbonyl. | libretexts.orglibretexts.org |

| Reductive Ring Opening | LiAlH₄ / AlCl₃ | Mixture of hydroxy ethers | Irreversible cleavage of a C-O bond. | lookchem.comresearchgate.net |

| Reductive Ring Opening | DIBAL-H | Mixture of hydroxy ethers | Regioselectivity depends on substrate and conditions. | researchgate.netchemistrysteps.com |

Ring-Opening Reactions

The 1,3-dioxane ring of this compound functions as a protecting group for a 1,3-diol system, specifically 2-hydroxymethyl-1,3-propanediol. The cleavage of this ring, known as a ring-opening reaction, is a fundamental transformation that unmasks the diol functionality for further synthetic steps. These reactions are typically performed under acidic conditions or with the use of Lewis acids in conjunction with a reducing agent. thieme-connect.deresearchgate.netugent.be

The regioselectivity of the ring-opening, meaning which of the two C-O bonds of the acetal is cleaved, is a critical aspect of its reactivity. researchgate.netugent.be This selectivity is largely governed by the reaction mechanism, which proceeds through the formation of an intermediate oxocarbenium ion. The stability of this cation and the direction of nucleophilic attack determine the final product. cdnsciencepub.com

Reductive ring-opening reactions are particularly common. A variety of reagent systems can be employed to achieve this transformation, leading to mono-protected diols. The choice of reagent can influence which oxygen atom of the original dioxane ring retains the protecting group fragment. For instance, the use of diisobutylaluminium hydride (DIBALH) often results in the cleavage of the C-O bond at the least sterically hindered oxygen. researchgate.net Conversely, reagent systems like lithium aluminum hydride combined with aluminum trichloride (B1173362) (LiAlH₄-AlCl₃) can lead to cleavage at the more hindered position, a selectivity that is rationalized by chelation effects with adjacent functional groups. researchgate.netcdnsciencepub.com

The table below summarizes common reagent systems used for the reductive cleavage of 1,3-dioxane acetals and the typical regiochemical outcome. While these are general trends observed in related systems, the specific outcome for this compound would depend on the precise reaction conditions.

Table 1: Reagents for Reductive Ring-Opening of 1,3-Dioxanes

| Reagent System | Typical Regioselectivity | Mechanistic Considerations |

|---|---|---|

| LiAlH₄-AlCl₃ | Cleavage to retain ether at the more hindered oxygen | Formation of a chelated intermediate |

| DIBALH | Cleavage to retain ether at the least hindered oxygen | Steric approach control |

| NaBH₃CN-TFA | Dependent on substrate and conditions | Involves protonation and hydride attack |

| BH₃·THF | Can show variable regioselectivity | Borane coordination and hydride transfer |

Stability and Influence on Reactivity

The 1,3-dioxane ring is conformationally similar to a cyclohexane (B81311) ring, preferentially adopting a chair-like conformation. thieme-connect.de This structure imparts considerable stability to the molecule under specific conditions. Generally, 1,3-dioxanes are stable in neutral or basic media and are resistant to many oxidizing and reducing agents. thieme-connect.de This stability makes them excellent protecting groups for 1,3-diols during synthetic sequences that require such conditions. thieme-connect.deorganic-chemistry.org

However, the acetal linkage is inherently sensitive to acid. The 1,3-dioxane ring is labile towards both Brønsted and Lewis acids, which catalyze its hydrolysis or ring-opening. thieme-connect.deacs.org The reaction is initiated by protonation of one of the ring oxygen atoms, followed by ring cleavage to form a stabilized oxocarbenium ion. This inherent acid lability is the key to its function as a protecting group, as it allows for deprotection under controlled acidic conditions. organic-chemistry.org

The stability of the 1,3-dioxane ring in this compound allows the primary hydroxyl group to undergo various reactions without disturbing the cyclic acetal. For example, the alcohol can be oxidized, esterified, or converted into an ether under basic or neutral conditions, leaving the dioxane ring intact. This differential reactivity allows for selective functionalization of the hydroxymethyl group.

Table 2: Stability Profile of the 1,3-Dioxane Ring

| Condition Type | Stability | Rationale |

|---|---|---|

| Basic (e.g., NaOH, t-BuOK) | Stable | Acetal linkage is not susceptible to nucleophilic attack by bases. |

| Acidic (e.g., HCl, TsOH) | Labile | Protonation of ring oxygen facilitates C-O bond cleavage. thieme-connect.de |

| Nucleophiles (e.g., RLi, RMgX) | Stable | The ring is non-electrophilic under these conditions. organic-chemistry.org |

| Standard Oxidation (e.g., PCC, MnO₂) | Generally Stable | The acetal is resistant to mild oxidants. organic-chemistry.org |

| Standard Reduction (e.g., NaBH₄, H₂/Pd) | Stable | The acetal is not reduced under these conditions. organic-chemistry.org |

Advanced Functionalization

Chloromethylation for Further Covalent Modifications

The primary alcohol of this compound can be transformed to introduce new functionalities. One such transformation is chloromethylation to produce the corresponding chloromethyl ether. This reaction enhances the electrophilic character of the hydroxymethyl group, turning it into a reactive site for subsequent covalent modifications through nucleophilic substitution.

While direct chloromethylation of this compound is not widely documented, the reaction can be achieved using established methods for alcohol chloromethylation. A common procedure involves reacting the alcohol with formaldehyde (or a polymer thereof, like paraformaldehyde) and anhydrous hydrogen chloride. orgsyn.orgwikipedia.org This method, often referred to as the Blanc chloromethylation when applied to arenes, generates a reactive chloromethylating agent in situ. wikipedia.orglibretexts.org

Alternatively, chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid could potentially be used, although this method is more common for protection rather than direct functionalization. orgsyn.org Given the acid-sensitivity of the dioxane ring, conditions for chloromethylation must be carefully controlled to avoid premature ring-opening. Anhydrous conditions and low temperatures are typically preferred to maximize the yield of the desired chloromethyl ether while preserving the cyclic acetal. google.com The resulting (1,3-dioxan-5-yl)methyl chloromethyl ether serves as a valuable intermediate for introducing the 1,3-dioxan-5-yl-methoxy-methyl moiety onto various nucleophiles.

Reactions as Diol Precursors in Heterocyclic Synthesis (e.g., Biginelli Reactions)

A key synthetic application of this compound is its role as a precursor to a triol, specifically 2-hydroxymethyl-1,3-propanediol, via acid-catalyzed ring-opening (hydrolysis). researchgate.net This triol is a versatile building block for the synthesis of more complex molecules, including various heterocyclic systems.

While the prompt mentions the Biginelli reaction, it is important to clarify the role of the diol precursor. The classical Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.org A diol or triol is not a direct component in this specific multicomponent reaction.

However, the 1,3-diol motif obtained from the ring-opening of this compound is a common structural element in a wide array of other heterocycles. For instance, 1,3-diols can be reacted with aldehydes or ketones to form new, more complex 1,3-dioxane rings, or they can be cyclized with other reagents to form different heterocyclic systems. The triol, 2-hydroxymethyl-1,3-propanediol, offers multiple reactive sites that can be selectively functionalized to build diverse molecular architectures. Therefore, this compound is best described as a masked triol, which upon deprotection, provides a versatile intermediate for various synthetic pathways, including those leading to heterocyclic compounds.

Applications in Advanced Organic Synthesis and Materials Science

1,3-Dioxan-5-ylmethanol as a Versatile Synthetic Building Block

This compound and its analogs are recognized as adaptable building blocks for creating a diverse array of organic compounds. The inherent functionalities of the molecule can be leveraged to construct complex molecular architectures. For instance, a derivative, (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)-methanol, is noted for its role as a building block in synthesizing new pharmaceuticals and agrochemicals. The core structure also allows for modifications like chloromethylation, which introduces an additional reactive site for further chemical modifications.

The 1,3-dioxane (B1201747) framework is a key component in the synthesis of more complex molecules. By modifying the functional groups on the dioxane ring, chemists can access a wide range of structures. For example, 2-substituted-1,3-dioxan-5-ones, which are ketone analogs of this compound, can be used to synthesize polyoxygenated natural products. usask.ca Their enolates readily react with aldehydes to form aldol (B89426) products, which are key intermediates in the construction of larger, more intricate molecules like (+)-frontalin and protected ketohexoses. usask.ca Furthermore, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can undergo annelation reactions to produce complex bridged bicyclic systems, demonstrating the utility of the dioxane scaffold in building stereochemically rich structures. nih.gov

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. rug.nl While MCRs represent a significant strategy in modern synthetic chemistry, the specific participation of this compound as a key reactant in such reactions is not extensively documented in the reviewed scientific literature.

One of the most significant applications of the 1,3-dioxane framework is its use as a synthetic equivalent, or "synthon," for 1,3-dihydroxyacetone (B48652) (DHA). usask.ca Direct use of DHA in synthesis can be problematic, but its protected forms, such as 2-substituted-1,3-dioxan-5-ones, provide a stable and reactive alternative. usask.cacdnsciencepub.com A novel process for producing DHA from glycerol (B35011) involves a three-step sequence: acetalization of glycerol to form a 5-hydroxy-1,3-dioxane derivative, oxidation of the hydroxyl group to the ketone (a 1,3-dioxan-5-one), and subsequent hydrolysis to release DHA. researchgate.netgoogle.com This indirect method offers higher selectivity and yield compared to direct oxidation of glycerol. google.com This strategy underscores the importance of the 1,3-dioxane structure as a masked form of DHA, facilitating the synthesis of its derivatives. researchgate.net

Vicinal tricarbonyl compounds are a class of highly reactive molecules with significant synthetic utility. The generation of such skeletons often requires specialized precursors and reaction conditions. While this compound and its derivatives are versatile intermediates, their specific application as a direct precursor or intermediate for creating vicinal tricarbonyl skeletons is not described in the surveyed research literature.

Chiral Dioxane Derivatives in Asymmetric Synthesis

When the 1,3-dioxane ring is substituted to create a chiral molecule, it becomes a powerful tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The defined chair-like conformation of the dioxane ring can effectively control the stereochemical outcome of reactions.

Chiral 1,3-dioxane derivatives are widely used to influence the stereoselectivity of chemical transformations. The rigid structure of the ring and the predictable orientation of its substituents allow for excellent control over the approach of reagents. For example, 1,3-dioxan-5-ones can be deprotonated enantioselectively using chiral lithium amide bases to form chiral enolates. cdnsciencepub.com These enolates then react with electrophiles, such as aldehydes, to produce aldol addition products with high diastereoselectivity. usask.ca

Another key application is in stereoselective α,α'-annelation reactions. Pyrrolidine enamines formed from 1,3-dioxan-5-ones react with specific reagents to yield bridged bicyclic systems with complete stereocontrol. nih.gov The stereochemical result is dictated by the steric and stereoelectronic effects within a boat-like transition state of the dioxane ring. nih.gov This level of control is crucial for synthesizing complex natural products with multiple stereocenters. nih.gov

The research findings below highlight the stereochemical control exerted by the dioxane framework.

| Dioxane Precursor | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| 2,2-Dialkyl-1,3-dioxan-5-one | Enantioselective Deprotonation | Can be deprotonated with up to 70% enantiomeric excess (ee) using chiral lithium amides. | cdnsciencepub.com |

| Lithium Enolates of 1,3-Dioxan-5-ones | Aldol Addition | Addition to aldehydes is highly threo-selective, following the Zimmerman-Traxler model. | cdnsciencepub.com |

| Pyrrolidine Enamines of 1,3-Dioxan-5-ones | α,α'-Annelation | Produces bridged 2,4-dioxabicyclo[3.3.1]nonane systems with complete stereocontrol. | nih.gov |

Utility in Enantiospecific Synthesis (e.g., Diacylglycerols)

Optically active 1,3-diols are critical chiral building blocks for the synthesis of numerous biologically active molecules and pharmaceuticals. nih.govsctunisie.org this compound serves as a key precursor to such chiral 1,3-diols. The dioxane ring acts as a protective group for two of the hydroxyl functions of glycerol. This protection strategy allows for selective reactions at the C5 position, enabling the construction of stereocenters with high precision.

The synthesis of enantiomerically pure diacylglycerols (DAGs) and triacylglycerols (TAGs) relies heavily on the availability of chiral glycerol derivatives. nih.gov Methodologies have been established to produce enantiopure mixed-acid diacyl-sn-glycerols starting from chiral precursors like D-mannitol or solketals. nih.govnih.gov this compound and its derivatives fit into this synthetic paradigm by providing access to the requisite glycerol backbone. Through enzymatic or chemical resolution, or by asymmetric synthesis, the C5-hydroxymethyl group can be elaborated. Subsequent deprotection of the dioxane ring yields the chiral glycerol derivative, which can then be selectively acylated at the desired positions to furnish enantiospecific diacylglycerols. This approach is fundamental for creating standards for lipid analysis and for synthesizing bioactive lipids with defined stereochemistry. nih.govchemrxiv.org

Application of Chiral Auxiliaries (e.g., SAMP/RAMP Methodology)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. organic-chemistry.org The SAMP/RAMP hydrazone methodology, developed by Corey and Enders, is a powerful technique for the asymmetric α-alkylation of ketones and aldehydes. nih.gov This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).

A key application involving a 1,3-dioxane scaffold is the use of the SAMP-hydrazone derived from 2,2-dimethyl-1,3-dioxan-5-one. This hydrazone serves as a versatile chiral dihydroxyacetone equivalent. The process involves the deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This intermediate then reacts with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. mdpi.com Subsequent oxidative cleavage of the hydrazone, often with ozone, removes the auxiliary and regenerates the ketone, now bearing a new stereocenter with high enantiomeric excess. mdpi.comnih.gov This strategy allows for asymmetric mono- or α,α′-bisalkylations, leading to chiral, protected ketodiols that are valuable intermediates in natural product synthesis. mdpi.com

Table 1: Asymmetric Synthesis via SAMP-Hydrazone of 2,2-Dimethyl-1,3-dioxan-5-one

| Reaction Step | Description | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Condensation of the ketone with the chiral auxiliary. | 2,2-dimethyl-1,3-dioxan-5-one, SAMP | (S)-SAMP-hydrazone | mdpi.com |

| Alkylation | Deprotonation followed by reaction with an electrophile. | LDA, Alkyl Halide (R-X) | α-substituted hydrazone with high diastereoselectivity. | mdpi.com |

| Auxiliary Cleavage | Oxidative cleavage to release the chiral ketone and recover the auxiliary. | Ozone (O₃) | Chiral α-substituted ketodiol (protected) with excellent ee (>99%). | mdpi.comnih.gov |

Polymer Chemistry Applications

The 1,3-dioxane motif is a valuable component in polymer chemistry, imparting unique properties such as tailored degradability, enhanced thermal stability, and specific functionalities.

Synthesis of Specialty Polymers and Enhanced Material Properties

Derivatives of this compound are employed as monomers in the synthesis of specialty polymers with tailored characteristics. For instance, (5-ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) is used as a reactive monomer in UV-curable coatings. guidechem.com These formulations, often hybrid systems combining epoxy resins and acrylates, cure rapidly under UV light to form interpenetrating polymer networks. The resulting coatings exhibit an excellent balance of hardness and toughness, good adhesion, and high chemical resistance, making them suitable for applications like optical fiber coatings and 3D printing resins. guidechem.com

Another important class of specialty polymers are poly(ester-carbonates). The functional cyclic carbonate 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one, a derivative of the 1,3-dioxane system, can be copolymerized with monomers like L-lactide (LLA) via ring-opening polymerization (ROP). researchgate.net This approach yields copolymers with pendent carboxylic acid groups (after deprotection), which can be used to modulate properties like solubility and hydrophilicity. The incorporation of dioxane-based units into polyester (B1180765) chains, such as polylactide (PLA), can also enhance the material's acid sensitivity, leading to accelerated degradation in acidic environments, a desirable trait for certain biomedical applications. researchgate.netrsc.org

Table 2: Properties of Polymers Derived from 1,3-Dioxane Monomers

| Monomer | Polymer Type | Key Properties | Application | Reference |

|---|---|---|---|---|

| (5-ethyl-1,3-dioxan-5-yl)methyl acrylate | UV-cured Acrylate Network | High toughness, good adhesion, chemical resistance. | UV-curable coatings, 3D printing. | guidechem.com |

| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one | Poly(ester-carbonate) Copolymers | Contains pendent carboxyl groups, biodegradable. | Functional biodegradable materials. | researchgate.net |

| 1,3-Dioxolane (5-membered analog) | Copolymer with L-lactide | Enhanced acid-sensitive degradation. | Degradable materials. | rsc.org |

Energetic Polymer Synthesis (e.g., Nitrate (B79036) Ester Acrylates)

A potent energetic nitrate ester acrylate monomer can be synthesized in several steps starting from a nitrated 1,3-dioxane derivative, (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol. nih.govelsevierpure.com This monomer is then polymerized to yield an energetic nitrate ester acrylate polymer (NEAP). nih.gov NEAP exhibits a low glass-transition temperature and possesses impact, friction, and electrostatic discharge sensitivities comparable to trinitrotoluene (TNT), making it a promising candidate for advanced energetic formulations that require high performance combined with reduced vulnerability. nih.govelsevierpure.com

Controlled Polymerization Techniques (e.g., Metal-Free ATRP, ROP)

Controlled/living polymerization techniques are essential for creating polymers with well-defined architectures, molecular weights, and low dispersity. Derivatives of this compound can be functionalized to act as initiators for such processes. For example, (2,2,5-trimethyl-1,3-dioxan-5-yl)methanol can be converted into an α-bromoisobutyryl ester. This resulting compound, (2,2,5-trimethyl-1,3-dioxan-5-yl)methyl 2-bromo-2-methylpropanoate, serves as an effective initiator for Atom Transfer Radical Polymerization (ATRP). nih.gov

Significantly, this platform is amenable to metal-free polymerization strategies. Photo-induced metal-free ATRP can be initiated by such molecules, avoiding contamination of the final polymer with transition-metal catalysts, which is crucial for biomedical applications. nih.gov Furthermore, by deprotecting the dioxane ring to reveal a diol, a bifunctional core can be created that is capable of initiating both metal-free ATRP (from the bromide site) and Ring-Opening Polymerization (ROP) (from the hydroxyl groups). This dual-initiation capability allows for the one-pot synthesis of complex polymer architectures like miktoarm star copolymers and block copolymers. nih.gov

Development of Nanomedicines and Polymer Nanoparticles

Polymeric nanoparticles are at the forefront of advanced drug delivery systems, designed to improve drug solubility, protect cargo from degradation, and enable targeted delivery. nih.gov Polymers used for these applications must often be biocompatible and biodegradable, properties that can be engineered using monomers derived from the 1,3-dioxane family. heraldopenaccess.us

Polymers and copolymers synthesized from monomers containing the 1,3-dioxane or related acetal (B89532)/ketal structures are particularly interesting for "smart" drug delivery systems. The acetal linkage is known to be stable at neutral pH but hydrolyzes under acidic conditions. rsc.org This pH-sensitivity is highly advantageous for drug delivery, as nanoparticles can be designed to remain intact in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic microenvironment of tumors or within cellular endosomes and lysosomes. nih.gov By using techniques like ATRP and ROP initiated by this compound derivatives, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous media to form nanoparticles like micelles or polymersomes, encapsulating hydrophobic drugs within their core. The versatility of these polymer systems allows for fine-tuning of particle size, drug loading, and release kinetics, making them a powerful platform for developing next-generation nanomedicines. nih.govnih.gov

Medicinal Chemistry and Drug Design Scaffolds

The 1,3-dioxane ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its conformational stability and its capacity to orient substituents in well-defined spatial arrangements. This six-membered ring system, an acetal or ketal in nature, is generally stable under basic, reductive, and oxidative conditions, making it a reliable component in complex molecule synthesis. nih.gov Its derivatives, including this compound, serve as versatile building blocks for a range of biologically active compounds. The dioxane core acts as a rigid anchor, allowing for systematic exploration of structure-activity relationships (SAR) by modifying substituents at various positions on the ring.

Exploration of Structure-Activity Relationships for Dioxane-Containing Compounds

The defined stereochemistry of the 1,3-dioxane ring is instrumental in the study of structure-activity relationships (SAR), where subtle changes in the orientation or nature of functional groups can lead to significant differences in biological activity. Researchers have leveraged this feature to design potent and selective agents for various therapeutic targets.

One prominent example is the development of subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists. In a series of 1,3-dioxane carboxylic acid derivatives, SAR studies revealed that small hydrophobic substituents at the 4-position of a terminal phenyl ring increased PPARα agonist activity. Current time information in Bangalore, IN. The investigation underscored the essential role of the heterocyclic core in maintaining both potency and selectivity, leading to the identification of highly effective agents for potentially treating metabolic disorders. Current time information in Bangalore, IN.

Table 1: Structure-Activity Relationship of Dioxane-Based PPARα Agonists

| Compound | Substituent (R) | hPPARα (EC₅₀, nM) | hPPARα Selectivity (fold vs γ/δ) |

|---|---|---|---|

| Lead Compound | H | 11 | 91 / >910 |

| 14d (NS-220) | F | 3 | 330 / >3300 |

| 14i | Cl | 3 | 330 / >3300 |

Data sourced from Bioorganic & Medicinal Chemistry. Current time information in Bangalore, IN.

In the field of antiviral research, the 1,3-dioxane moiety was explored as a central scaffold for inhibitors of influenza A virus replication. SAR studies on these compounds, which target the viral nucleoprotein, demonstrated a substantial improvement in antiviral activity when small substituents were appended to the dioxane ring. google.com Specifically, the introduction of a gem-dimethyl group at the 2-position of the dioxane ring resulted in a 12-fold enhancement in potency against the H1N1 subtype compared to the unsubstituted dioxane analog. google.com Further optimization by creating diastereomers with a single methyl group at the 6-position allowed for fine-tuning of both antiviral activity and metabolic stability. google.com

Another area where the dioxane scaffold has been pivotal is in overcoming multidrug resistance (MDR) in cancer chemotherapy. A series of novel 2,2-diphenyl-1,3-dioxane derivatives were synthesized to function as P-glycoprotein (p-gp) modulators. dntb.gov.uanih.gov By systematically varying the aromatic core, linker, and a basic moiety, researchers established an SAR profile, identifying compounds that could reverse tumor cell MDR at low concentrations, with some showing superior efficacy to established modulators. dntb.gov.uanih.gov

Furthermore, in the development of novel cytostatic agents based on a 1,3,5-triazine (B166579) framework, the substituents on the integrated 1,3-dioxane ring were found to be critical for activity. Studies showed that increasing the length of hydrocarbon radicals at the C2 position of the dioxane ring resulted in a decrease in the cytotoxic effect against human lung adenocarcinoma (A549) and human hepatocarcinoma (Huh7) cell lines. dntb.gov.ua

Precursors for Cytostatic Agents (e.g., Dioxadet)

The 1,3-dioxane framework, particularly functionalized derivatives of this compound, serves as a key precursor in the synthesis of certain cytostatic agents. These agents are designed to inhibit cell growth and proliferation, often by alkylating DNA within tumor cells. dntb.gov.ua A notable example is the experimental antitumor agent Dioxadet (NSC 275656).

The chemical structure of Dioxadet is (5-((4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino)-2,2-dimethyl-1,3-dioxan-5-yl)methanol. derpharmachemica.comresearchgate.net This structure features a 1,3-dioxane ring that is substituted at the 5-position with both a hydroxymethyl group and an amino group, which in turn links to a di-aziridinyl-1,3,5-triazine moiety. The two aziridine (B145994) rings are the active alkylating groups responsible for its cytotoxic effect, while the substituted dioxane acts as the carrier scaffold. dntb.gov.ua

The synthesis of Dioxadet and related compounds relies on a sequential nucleophilic substitution strategy, a common method for preparing asymmetrically substituted 1,3,5-triazines. researchgate.net The general synthetic pathway involves:

Starting Material: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. dntb.gov.uaresearchgate.net

Precursor Synthesis: A key intermediate is a 5-amino-5-hydroxymethyl-1,3-dioxane derivative. This precursor is created from simpler starting materials, demonstrating the modification of the core this compound structure to incorporate a nucleophilic amino group at the C5 position. For Dioxadet, the specific precursor is 5-amino-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane.

First Substitution: The amino-dioxane precursor is reacted with cyanuric chloride. The amino group displaces one of the chlorine atoms on the triazine ring.

Second and Third Substitutions: The remaining two chlorine atoms on the triazine ring are subsequently displaced by aziridine, yielding the final Dioxadet molecule. dntb.gov.ua

This synthetic approach allows for the creation of a library of potential cytostatic agents by varying the substituents on the 1,3-dioxane ring (e.g., at the C2 position) or by changing the nucleophiles used in the substitution steps. dntb.gov.ua Research has shown that such derivatives containing aziridine rings exhibit dose-dependent cytotoxic effects against various tumor cell lines. dntb.gov.ua

Table 2: Compounds Mentioned in the Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (1,3-Dioxan-5-yl)methanol | C₅H₁₀O₃ |

| Dioxadet | (5-((4,6-di(aziridin-1-yl)-1,3,5-triazin-2-yl)amino)-2,2-dimethyl-1,3-dioxan-5-yl)methanol | C₁₄H₂₂N₆O₃ |

| Cyanuric chloride | 2,4,6-trichloro-1,3,5-triazine | C₃Cl₃N₃ |

| Aziridine | Aziridine | C₂H₅N |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 1,3-Dioxan-5-ylmethanol, offering detailed information about the hydrogen and carbon framework of the molecule.

Proton NMR (¹H NMR) provides precise information on the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the dioxane ring, the hydroxymethyl group, and the methine proton at the C5 position.

The ¹H NMR spectrum allows for structural confirmation through the analysis of chemical shifts (δ), signal integration, and spin-spin coupling multiplicities. The protons of the dioxane ring typically appear in the range of δ 3.5–4.8 ppm. docbrown.inforesearchgate.net The two axial protons at the C2 position (the O-CH₂-O group) are often seen as a distinct singlet, while the protons at the C4 and C6 positions show more complex splitting patterns due to coupling with each other and the proton at C5. docbrown.info The hydroxymethyl (-CH₂OH) protons and the C5 methine proton are also expected in this region. The hydroxyl proton (-OH) often appears as a broad singlet whose chemical shift can vary depending on concentration and solvent.

Purity assessment is a critical application of ¹H NMR. The presence of impurities, such as residual solvents or by-products from synthesis, can be detected by characteristic signals in the spectrum. sigmaaldrich.compitt.edu The integration of these signals relative to the signals of this compound allows for their quantification.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₂OH | ~3.6 | Doublet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| Ring H (C5) | ~1.8 - 2.2 | Multiplet | 1H |

| Ring H (C4, C6 axial) | ~3.7 - 4.0 | Multiplet | 2H |

| Ring H (C4, C6 equatorial) | ~4.0 - 4.2 | Multiplet | 2H |

| Ring H (C2) | ~4.6 - 4.8 | Singlet/AB quartet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is employed to map the carbon framework of the molecule. Since this compound has five carbon atoms in unique chemical environments, its proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.

The chemical shifts in ¹³C NMR are indicative of the carbon's bonding environment. Carbons bonded to electronegative oxygen atoms are deshielded and appear at higher chemical shifts (downfield). oregonstate.edu The carbon of the hydroxymethyl group (-CH₂OH) and the ring carbons adjacent to the oxygen atoms (C4, C6, and C2) are expected in the δ 60–100 ppm region. oregonstate.edumagritek.com The C5 carbon, being further from the oxygens, would appear at a lower chemical shift (upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | ~60-65 |

| C 5 | ~35-40 |

| C 4, C 6 | ~65-75 |

| C 2 | ~90-95 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds. The presence of the hydroxyl group is confirmed by a strong, broad absorption band in the region of 3200–3600 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the ring and the hydroxymethyl group are expected in the 2800–3000 cm⁻¹ region. docbrown.info The most characteristic feature of the dioxane ring is the strong C-O-C stretching vibrations, which typically appear in the 1070–1250 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique pattern of complex vibrations that can be used to confirm the identity of the compound. docbrown.info Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the carbon skeleton.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200–3600 | Strong, Broad |

| C-H stretch | 2800–3000 | Medium-Strong |

| C-O-C asymmetric stretch | 1100–1250 | Strong |

| C-O stretch (alcohol) | 1000–1050 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for identifying the components of a mixture and assessing the purity of a compound. In the context of this compound, GC-MS analysis would involve introducing a volatilized sample into a gas chromatograph, where it is separated from any impurities based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the this compound molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a molecular ion ([M]⁺). The molecular ion peak for this compound (C₅H₁₀O₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 118.13 g/mol .

The high energy of electron impact also causes the molecular ion to fragment into smaller, characteristic charged species. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. For the parent compound, 1,3-dioxane (B1201747), the molecular ion peak is at m/z 88. docbrown.info Its fragmentation leads to prominent peaks at m/z 87 ([M-H]⁺), 58, and 57. docbrown.info

For this compound, fragmentation is expected to occur via several pathways, including the loss of the hydroxymethyl group (-CH₂OH, mass = 31), loss of water (H₂O, mass = 18) from the alcohol, and cleavage of the dioxane ring. The fragmentation of alcohols often proceeds through alpha cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration. libretexts.org The fragmentation of ethers can also involve cleavage of C-O bonds.

A related compound, 1,3-Dioxan-5-ol, shows prominent peaks in its GC-MS spectrum at m/z 45 and 73. nih.gov This suggests that similar fragmentation pathways involving the ring structure are likely for this compound. The purity of a this compound sample is determined by the presence of a single major peak in the gas chromatogram with the corresponding correct mass spectrum. Any additional peaks would indicate the presence of impurities.

Table 2: Expected and Known GC-MS Data for 1,3-Dioxane Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |

| 1,3-Dioxane | C₄H₈O₂ | 88.11 | 88, 87, 58, 57 docbrown.info |

| 1,3-Dioxan-5-ol | C₄H₈O₃ | 104.10 | 73, 45, 43, 29 nih.gov |

| This compound | C₅H₁₀O₃ | 118.13 | Expected [M]⁺ at 118 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass of each element is unique.

For this compound, with the molecular formula C₅H₁₀O₃, the calculated monoisotopic mass is 118.062994177 Da. nih.gov An HRMS analysis of a pure sample would yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition. This technique is invaluable for distinguishing between compounds that may have the same nominal mass (integer mass) but different elemental formulas.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₅H₁₀O₃ | 118.062994177 nih.gov |

Computational Chemistry and Theoretical Studies

Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems

The 1,3-dioxane ring, a central feature of 1,3-dioxan-5-ylmethanol, is a classic subject for conformational analysis due to the influence of its heteroatoms on the cyclohexane-like chair conformation. nih.gov Quantum-chemical studies, particularly using methods like the Hartree-Fock (HF) method with a 6-31G(d) basis set, have been instrumental in mapping the potential energy surface of 5-substituted 1,3-dioxanes. acs.org

These studies reveal that the primary conformations are the equatorial and axial chair forms. The interconversion between these chair conformers can proceed through two main pathways involving twist-boat intermediates. acs.org For 5-substituted 1,3-dioxanes, the global minimum on the potential energy surface typically corresponds to the equatorial chair conformer (Ceq), while the axial chair (Cax), 1,4-twist (1,4-T), and 2,5-twist (2,5-T) conformers represent local minima. acs.org Half-chair and sofa conformations are generally found to be transition states. acs.org

A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a closely related compound, using Density Functional Theory (DFT) at the PBE/3ζ level, showed that the conformational equilibrium is sensitive to the solvent. researchgate.net In benzene (B151609) and DMSO, the chair conformer with an equatorial hydroxymethyl group is predominant. Conversely, in the gas phase and in chloroform (B151607) and water, the conformer with an axial hydroxymethyl group is favored. researchgate.net This preference for the axial conformer in certain environments is often attributed to stabilizing intramolecular hydrogen bonding between the hydroxymethyl group and the ring oxygen atoms.

The Gibbs conformational energies (ΔG°) of substituents at the C5 position are crucial for understanding the equilibrium and can be determined both experimentally, through techniques like 1H NMR spectroscopy by analyzing vicinal coupling constants, and theoretically. acs.org

Below is a table summarizing the relative energies of different conformers for a model 5-substituted 1,3-dioxane system, illustrating the typical energy differences.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair (Ceq) | 0.00 |

| Axial Chair (Cax) | 0.5 - 2.0 |

| 1,4-Twist (1,4-T) | > 5.0 |

| 2,5-Twist (2,5-T) | > 4.0 |

| Note: These are representative values and can vary based on the specific substituent and computational method. |

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. wavefun.com These methods can elucidate reaction mechanisms and predict spectroscopic parameters, providing a deeper understanding of the molecule's chemical behavior.

Investigation of Reaction Mechanisms (e.g., SN1-SN2)

The hydroxymethyl group of this compound can undergo nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 (unimolecular) or SN2 (bimolecular), can be investigated using quantum chemical calculations. youtube.comyoutube.com These calculations typically involve locating the transition state structures and calculating the activation energy barriers for each proposed pathway.

For a primary alcohol like this compound, an SN2 mechanism is generally expected. In a theoretical study, this would involve modeling the approach of a nucleophile to the carbon of the hydroxymethyl group, leading to a pentacoordinate transition state and inversion of stereochemistry. youtube.com The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile. youtube.com

An SN1 mechanism, which proceeds through a carbocation intermediate, is less likely for a primary alcohol but could be forced under certain conditions. youtube.comyoutube.com Computational studies can model the formation of the primary carbocation and its subsequent reaction with a nucleophile. The high energy of a primary carbocation, which can be calculated, would support its unlikelihood. youtube.com The solvent plays a crucial role in these reactions, and its effect can be modeled explicitly by including solvent molecules in the calculation or implicitly using a polarizable continuum model. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts. acs.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. acs.org For instance, long-range corrected functionals in combination with a suitable basis set like cc-pVTZ and a solvation model like COSMO have been shown to provide accurate chemical shift predictions. acs.org

The predicted NMR spectrum for this compound would show distinct signals for the protons and carbons of the dioxane ring and the hydroxymethyl group. The chemical shifts of the ring protons and carbons are sensitive to the ring conformation. By calculating the spectra for the different stable conformers (e.g., axial and equatorial chair) and comparing the Boltzmann-averaged predicted spectrum with the experimental one, the conformational preferences of the molecule can be confirmed. nih.gov

The following table shows hypothetical predicted 1H NMR chemical shifts for the different proton environments in this compound in its equatorial chair conformation.

| Proton Environment | Predicted Chemical Shift (ppm) |

| H on C5 | 2.0 - 2.5 |

| Axial H on C4/C6 | 3.6 - 3.9 |

| Equatorial H on C4/C6 | 4.0 - 4.3 |

| Axial H on C2 | 4.5 - 4.8 |

| Equatorial H on C2 | 4.8 - 5.1 |

| CH2 of hydroxymethyl | 3.4 - 3.7 |

| OH of hydroxymethyl | Variable |

| Note: These are estimated values and can vary based on the computational method and solvent. |

Solvation Models and Thermodynamic Properties

The properties of this compound in solution are significantly influenced by solute-solvent interactions. Solvation models in computational chemistry are used to account for these effects. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

Molecular dynamics simulations can be employed to study the solvation of this compound in detail. researchgate.net These simulations can reveal the structure of the solvation shell, the number and lifetime of hydrogen bonds between the hydroxymethyl group and solvent molecules, and the orientation of solvent molecules around the solute.

Ab initio calculations can be used to determine various thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. nih.gov These calculations are often performed for the molecule in the gas phase, and the results can be adjusted for the condensed phase using appropriate solvation models. The thermodynamic properties of mixtures containing 1,3-dioxane have been studied, providing insights into the excess functions like excess volume and excess heat capacity. epa.gov

Molecular Modeling in Polymerization Mechanisms

1,3-Dioxane and its derivatives can undergo cationic ring-opening polymerization to form polyethers. Molecular modeling plays a crucial role in understanding the mechanism of this polymerization. rsc.org Computational studies can be used to investigate the initiation, propagation, and termination steps of the polymerization process.

For instance, the initiation step, which involves the formation of a carboxonium ion by the reaction of an initiator with the 1,3-dioxane ring, can be modeled to determine its feasibility and energetics. The subsequent propagation step, where the carboxonium ion is attacked by another monomer molecule, can also be studied to understand the stereochemistry of the resulting polymer chain.

Molecular dynamics simulations are valuable for studying the properties of the resulting polymer, poly(this compound). These simulations can predict the polymer's chain conformation, flexibility, and interactions with other polymer chains or solvents. nih.gov This information is crucial for designing polymers with specific material properties. The development of software packages for generating and modeling polymer databases facilitates the high-throughput screening of polymers for desired applications. nih.gov

Q & A

Q. What are the standard laboratory-scale synthetic routes for 1,3-dioxan-5-ylmethanol (DMDO), and how do reaction conditions influence product selectivity?

DMDO is typically synthesized via acid-catalyzed acetalization of glycerol with acetone. A common method employs toluenesulfonic acid as a Brønsted acid catalyst in refluxing toluene, with water removed via a Dean-Stark apparatus to shift equilibrium toward product formation. The choice of catalyst (Brønsted vs. Lewis acids), solvent polarity, and temperature directly impacts selectivity between the 6-membered DMDO and the 5-membered solketal derivative. For example, thermodynamic control favors DMDO at higher temperatures due to its ring stability, while kinetic control at lower temperatures may favor smaller rings .

Q. What purification and characterization techniques are recommended for isolating this compound?

Post-synthesis, DMDO is purified using column chromatography (e.g., n-pentane:ethyl acetate gradients) to separate byproducts. Crystallization from ether/hexane mixtures can further enhance purity. Characterization involves and NMR to confirm regiochemistry, FTIR for hydroxyl and ether functional groups, and GC-MS to assess purity. Single-crystal X-ray diffraction (XRD) is critical for definitive structural confirmation, particularly to resolve stereochemical ambiguities .

Q. How can researchers optimize reaction yields for DMDO synthesis?

Yield optimization involves:

- Catalyst screening : Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl).

- Solvent selection : Toluene or dioxane for azeotropic water removal.

- Stoichiometry : Excess acetone (1.5–2.0 equiv.) to drive acetalization.

- Reaction monitoring : TLC or in-situ IR to track intermediate formation. Typical yields range from 40–60%, with impurities often arising from incomplete acetalization or side reactions with diol intermediates .

Advanced Research Questions

Q. How do intermolecular interactions in DMDO derivatives influence their crystallographic packing and stability?

XRD studies of DMDO analogs (e.g., (2-tert-butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol) reveal zig-zag H-bonding networks along the [100] direction, stabilizing the crystal lattice. Hydroxyl groups form O–H···O bonds (2.7–2.9 Å), while bulky substituents (e.g., tert-butyl) induce chair conformations in the dioxane ring. Such structural insights guide the design of thermally stable derivatives for applications like polymer precursors .

Q. What methodologies resolve contradictions in thermodynamic vs. kinetic product formation during DMDO synthesis?

Conflicting reports on product selectivity can be addressed via:

- Computational modeling : DFT calculations to compare activation energies for 5- vs. 6-membered ring transition states.

- In-situ spectroscopy : Monitoring reaction intermediates under varied temperatures and catalysts.

- Isolation studies : Trapping kinetic products at low temperatures (e.g., 0–25°C) and thermodynamic products at reflux conditions (>100°C). For example, solketal (5-membered) dominates at 60°C, while DMDO becomes favored at 110°C due to entropy-driven ring expansion .

Q. How can DMDO derivatives be evaluated for biological activity, and what structural features correlate with efficacy?

Bioactivity assessment involves:

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.

- Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., nitro groups) enhance antibacterial potency by disrupting microbial membranes.

- Enzyme inhibition studies : Docking simulations with target enzymes (e.g., bacterial dehydrogenases). For instance, (E)-(5-ethyl-2-styryl-1,3-dioxan-5-yl)methanol shows MIC values of 8–16 µg/mL against S. aureus, linked to its planar styryl group enhancing membrane penetration .

Q. What advanced catalytic strategies improve enantioselective synthesis of DMDO analogs?

Enantiocontrol can be achieved via:

- Chiral Lewis acids : Zn(II)-bisoxazoline complexes for asymmetric acetalization.

- Biocatalysis : Lipases or aldolases (e.g., 2-oxoacid aldolases) to stereoselectively assemble dioxane rings.

- Photoredox catalysis : Visible-light-mediated radical cyclization for complex derivatives. For example, photoredox methods using Ru(bpy) enable synthesis of diethyl 2-(1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethyl)malonate with >90% ee .

Methodological Notes

- Contradiction Management : Conflicting data on product ratios (e.g., DMDO vs. solketal) require combinatorial experiments varying catalysts, solvents, and temperatures.

- Software Tools : SHELX suites (SHELXL, SHELXS) are recommended for XRD refinement, particularly for resolving H-bonding networks .

- Data Validation : Cross-reference NMR shifts with predicted spectra (e.g., ChemDraw) and validate crystallographic parameters against CCDC databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.